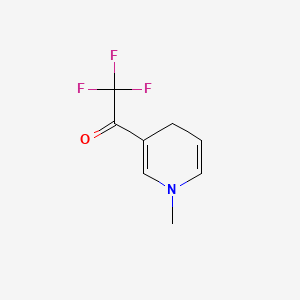![molecular formula C15H13NO4 B590826 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone CAS No. 224044-60-4](/img/new.no-structure.jpg)
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone typically involves the nitration of a suitable precursor, followed by the introduction of the ethanone group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: This step involves the introduction of a nitro group (-NO2) to the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The phenylmethoxy group is introduced through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Ketone Formation: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Scientific Research Applications
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biochemistry: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: It is investigated for its potential pharmacological properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylmethoxy group can influence the compound’s binding affinity and specificity for its targets. The ethanone group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[2-Nitro-3-(methoxy)phenyl]ethanone: This compound lacks the phenyl group, which can affect its chemical properties and reactivity.
1-[2-Nitro-3-(phenylmethoxy)phenyl]propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical behavior and applications.
1-[2-Nitro-3-(phenylmethoxy)phenyl]butanone:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
224044-60-4 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.272 |
IUPAC Name |
1-(2-nitro-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-8-5-9-14(15(13)16(18)19)20-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
BLYCXDIYQFXVNN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)


![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)




